![molecular formula C22H30ClN5O2S B2523475 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1190023-23-4](/img/structure/B2523475.png)
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . The synthesis begins with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .
Chemical Reactions Analysis
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Compound A | E. coli | 50 |
Compound B | S. aureus | 12.5 |
Compound C | P. aeruginosa | 25 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzothiazole moiety enhances its interaction with biological targets involved in cancer pathways.
Targeting Specific Enzymes
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide has been identified as a potential inhibitor of key enzymes such as FabH (β-ketoacyl-acyl carrier protein synthase), which is crucial for fatty acid biosynthesis in bacteria . This makes it a candidate for developing new antibacterial agents.
Neuropharmacological Effects
The morpholine group in the compound suggests potential neuropharmacological applications. Morpholine-containing compounds have been studied for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders .
Case Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial efficacy of various pyrazole derivatives against clinical isolates of resistant bacterial strains. The results demonstrated that certain derivatives exhibited lower MIC values compared to standard antibiotics, indicating their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity Evaluation
In vitro studies on cancer cell lines revealed that the compound could induce significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazoles: Known for their larvicidal and adulticidal activities against Aedes aegypti.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibiting antibacterial properties.
Benzothiazole-based anti-tubercular compounds: Showing potent inhibition against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Benzothiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound possess antibacterial properties against various strains of bacteria. For instance, a related compound demonstrated an IC50 value in the nanomolar range against DNA gyrase ATPase, indicating potential as an antibacterial agent .
Antiproliferative Effects
Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have tested its effects on human cancer cell lines such as HCT116 (colorectal), MCF-7 (breast), U87 MG (glioblastoma), and A549 (lung adenocarcinoma). The antiproliferative activity was assessed using IC50 values, with some derivatives exhibiting promising results in the low micromolar range .
The proposed mechanisms by which this compound exerts its biological effects include:
Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cellular processes, including topoisomerases and kinases essential for DNA replication and cell division.
Receptor Interaction : It may bind to specific receptors within cells, modulating signaling pathways crucial for cell survival and proliferation.
DNA Interaction : The compound could interact with DNA structures, influencing gene expression and cellular functions.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzothiazole core followed by the introduction of various functional groups that enhance biological activity. The evaluation of biological activity is often conducted through assays measuring enzyme inhibition and cell viability.
Comparative Studies
A comparative study involving various benzothiazole derivatives highlighted the structure–activity relationship (SAR). Modifications in substituents significantly affected the biological activity of the compounds. For example:
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
A | Benzothiazole derivative 1 | 0.25 | High antiproliferative |
B | Benzothiazole derivative 2 | 0.75 | Moderate antiproliferative |
C | Benzothiazole derivative 3 | 1.50 | Low antiproliferative |
These findings suggest that specific modifications can enhance or diminish the biological efficacy of benzothiazole derivatives .
Toxicity Assessments
Acute oral toxicity studies have been conducted to evaluate the safety profile of related compounds. Results indicated that while some derivatives exhibit potent biological activities, they also require careful assessment for toxicity to ensure safe therapeutic use .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S.ClH/c1-4-26-11-8-18(24-26)21(28)27(10-5-9-25-12-14-29-15-13-25)22-23-19-16(2)6-7-17(3)20(19)30-22;/h6-8,11H,4-5,9-10,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQOXHWKAPGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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